![molecular formula C24H22N2O4 B3676378 5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B3676378.png)
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol
Vue d'ensemble
Description
The compound “5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with methoxyphenol and bis(4-methoxyphenyl) groups .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. The presence of the imidazole ring and methoxy groups could potentially make it reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the imidazole ring could potentially influence its solubility and reactivity .Applications De Recherche Scientifique
Corrosion Inhibition
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol, referred to as IM1, has demonstrated significant potential as a corrosion inhibitor. IM1, synthesized using microwave irradiation, showed an impressive corrosion inhibition efficiency of up to 96% in studies on mild steel in acidic solutions. This effectiveness is attributed to the strong adsorption of the molecule, following the Langmuir model, suggesting mixed-type adsorption (physisorption and chemisorption). This application is critical in industries where corrosion of metals is a concern, offering an efficient and economical solution (Prashanth et al., 2021).
Optical and Electronic Properties
In a study exploring the influence of electronic substituents on the imidazole ring, derivatives of this compound were analyzed. The research highlighted how electron-rich or electron-withdrawing substituents impact the donor capacity of the N-base electrons in imidazole compounds. This has implications in the field of material sciences, particularly in the development of materials with specific electronic properties (Eseola et al., 2012).
Antimicrobial Properties
Synthesized derivatives of this compound exhibited notable antimicrobial properties. The compounds were tested against various bacteria and fungi, with some showing significant activity at minimal inhibitory concentrations. This suggests potential applications in the development of new antimicrobial agents, especially in combating resistant strains of bacteria and fungi (Khanage et al., 2020).
Fluorescence and Polymer Applications
The compound has been utilized in the synthesis of novel poly(amide-ether)s bearing imidazole pendants. These polymers displayed fluorescence emission in various solvents, indicating potential use in optoelectronic applications. The polymers' solubility in organic solvents and ability to form thin films adds to their utility in technological applications (Ghaemy et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-28-18-9-4-15(5-10-18)22-23(16-6-11-19(29-2)12-7-16)26-24(25-22)17-8-13-21(30-3)20(27)14-17/h4-14,27H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJHUEAFNBDZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


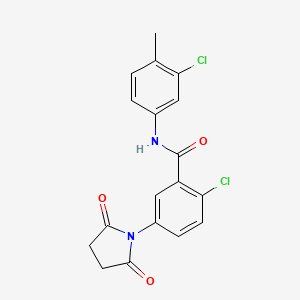
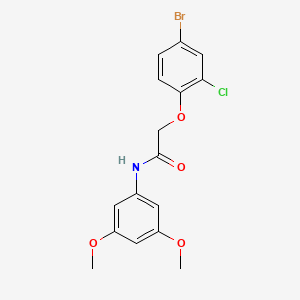
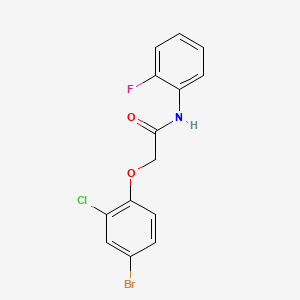
![N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B3676318.png)

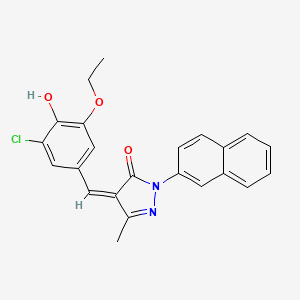
![N-[4-(benzyloxy)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B3676341.png)

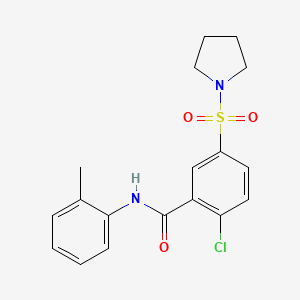

![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B3676393.png)
![5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3676395.png)
![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3676401.png)

